Asthma Treatment Standard Set
Description
Zafirlukast: Cyclopentyl Carbamate Derivative
Zafirlukast (C₃₁H₃₃N₃O₆S) is a selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist. Its structure features a cyclopentyl carbamate group linked to a methylindole core, which is further substituted with a benzenesulfonamide moiety. The carbamate group (O=C-O-) stabilizes interactions with hydrophobic regions of the CysLT1 receptor, while the sulfonamide (-SO₂NH₂) facilitates hydrogen bonding with polar residues. The indole ring system contributes to π-π stacking with aromatic amino acids in the receptor’s binding pocket.
Key functional groups :
- Cyclopentyl carbamate (C₅H₉O₂N)
- 3-Methoxybenzyl group (C₈H₉O)
- N-o-Tolylsulfonylcarboxamide (C₈H₉NO₃S)
Montelukast Sodium: Quinoline-Based Leukotriene Modifier
Montelukast sodium (C₃₅H₃₅ClNNaO₃S) is a quinoline-derived CysLT1 antagonist. Its structure includes a chloroquinoline scaffold connected to a thioether-linked cyclopropaneacetic acid sodium salt. The sodium ion enhances solubility, while the quinoline ring engages in hydrophobic interactions with the receptor. The sulfonamide group (-SO₂-) and carboxylic acid (-COO⁻Na⁺) are critical for ionic and hydrogen-bonding interactions.
Key functional groups :
- 7-Chloro-2-quinolinylvinyl (C₁₁H₇ClN)
- Thioether-linked cyclopropane (C₃H₅S)
- Sodium carboxylate (COO⁻Na⁺)
Pranlukast Hydrate: Tetrazolyl Chromone Structure
Pranlukast hydrate (C₂₇H₂₃N₅O₄·½H₂O) features a tetrazolyl chromone core. The chromone moiety (benzopyran-4-one) is substituted with a tetrazole ring (-CN₄H) at position 2 and a 4-phenylbutoxybenzamide group at position 8. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability. The hemihydrate form stabilizes the crystal lattice through water-mediated hydrogen bonds.
Key functional groups :
- Tetrazolyl (CN₄H)
- Chromone (C₁₀H₆O₂)
- 4-Phenylbutoxybenzamide (C₁₇H₁₇NO₂)
Zileuton: Benzothiophene Hydroxyurea Analog
Zileuton (C₁₁H₁₂N₂O₂S) is a 5-lipoxygenase (5-LO) inhibitor with a benzothiophene core fused to a hydroxyurea group. The hydroxyurea (-NHCONHOH) chelates the non-heme iron in 5-LO’s active site, inhibiting arachidonic acid conversion to leukotrienes. The racemic mixture (R/S enantiomers) exhibits equivalent inhibitory activity due to similar binding affinities.
Key functional groups :
- Benzothiophene (C₈H₆S)
- Hydroxyurea (CH₄N₂O₂)
Molecular Architectures and Functional Group Interactions
Notable interactions :
- Zafirlukast : The sulfonamide group forms hydrogen bonds with Asn-276 and Gln-279 in CysLT1.
- Montelukast sodium : The sodium carboxylate interacts electrostatically with Arg-310, while the quinoline ring engages in π-π stacking with Tyr-312.
- Pranlukast hydrate : The tetrazole ring mimics carboxylate binding to Lys-233 and Ser-237.
- Zileuton : Hydroxyurea coordinates with Fe²⁺ in 5-LO’s catalytic site, blocking substrate access.
Crystallographic Characterization and Polymorph Identification
Zafirlukast
- Anhydrous Form X : Monoclinic lattice (P2₁/n) with intermolecular N-H···O hydrogen bonds between sulfonamide and carbamate groups.
- Acetonitrile solvate : Triclinic (P1̄) with solvent molecules occupying interstitial sites, stabilizing the lattice via C-H···π interactions.
- Cocrystals with piperazine : Two stoichiometric forms (1:1 and 2:1) exhibiting altered dissolution profiles due to enhanced hydrogen-bonding networks.
Montelukast Sodium
Pranlukast Hydrate
Properties
Origin of Product |
United States |
|---|
Scientific Research Applications
Key Components of the Standard Set
- Inhaled Corticosteroids (ICS) : Recommended as first-line therapy for persistent asthma to control inflammation and prevent exacerbations.
- Long-Acting Beta-Agonists (LABA) : Often used in combination with ICS for better control in moderate to severe cases.
- Personalized Asthma Action Plans (PAAP) : Tailored plans that empower patients to manage their condition effectively by recognizing symptoms and triggers.
- Biologics : Advanced therapies targeting specific pathways in severe asthma, particularly beneficial for patients who do not respond adequately to conventional treatments.
Evidence-Based Management
The standard set emphasizes evidence-based practices that guide healthcare providers in making informed decisions regarding asthma treatment. For instance, recent updates to the NHLBI guidelines highlight the importance of using ICS for recurrent wheezing and persistent asthma management . This approach is supported by systematic reviews that demonstrate improved patient outcomes when following these guidelines.
Innovative Therapies
Recent advancements in asthma treatment include the development of biologics and new inhaler technologies. Biologics are particularly effective for severe asthma patients who have not responded to traditional therapies. Ongoing research is exploring their long-term efficacy and safety . Moreover, mobile health applications are being utilized to monitor patient adherence to treatment regimens and track symptoms, leading to improved management outcomes .
Case Study 1: Jessica's Journey
Jessica's experience illustrates the importance of a personalized approach to asthma management. Initially relying solely on her reliever inhaler, she faced multiple severe asthma attacks due to inadequate education about her condition. After developing a PAAP with her healthcare provider, she learned proper inhaler techniques and trigger avoidance strategies, significantly reducing her reliance on reliever medications and improving her overall health .
Case Study 2: Implementation of Mobile Health Technologies
In a study involving 495 participants using a digital platform for asthma management, researchers found that those receiving sensor-based feedback had a notable decrease in short-acting beta-agonist use and improved asthma control scores compared to those under routine care. This underscores the potential of technology in enhancing patient engagement and adherence .
Data Tables
| Component | Description | Impact on Outcomes |
|---|---|---|
| Inhaled Corticosteroids | First-line therapy for persistent asthma | Reduced exacerbations and improved symptom control |
| Long-Acting Beta-Agonists | Used in combination with ICS for better management | Enhanced lung function and reduced nighttime symptoms |
| Biologics | Target specific immune pathways in severe asthma | Significant reduction in exacerbation rates |
| Mobile Health Applications | Tools for tracking symptoms and medication adherence | Increased self-management skills and reduced emergency visits |
Chemical Reactions Analysis
Chemical Reactions Involved in Asthma Treatment
The primary classes of medications used in asthma treatment include inhaled corticosteroids (ICS) , long-acting beta-agonists (LABA) , short-acting beta-agonists (SABA) , and biologics . Each of these classes interacts chemically with specific receptors or pathways in the body to alleviate asthma symptoms.
Inhaled Corticosteroids (ICS)
Inhaled corticosteroids are anti-inflammatory agents that work by inhibiting the expression of inflammatory genes in airway epithelial cells. The chemical reactions involved include:
-
Glucocorticoid receptor activation : ICS binds to glucocorticoid receptors in the cytoplasm, leading to a series of transcriptional changes that reduce inflammation.
-
Inhibition of pro-inflammatory cytokines : ICS reduces the production of cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial in the inflammatory response associated with asthma.
Long-Acting Beta-Agonists (LABA)
LABAs work by stimulating beta-2 adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The key chemical reactions include:
-
cAMP pathway activation : Binding of LABAs to beta-2 receptors activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to relaxation of smooth muscle and bronchodilation.
Short-Acting Beta-Agonists (SABA)
Similar to LABAs, SABAs also target beta-2 adrenergic receptors but have a shorter duration of action. The reactions involved are akin to those described for LABAs but occur more rapidly.
Biologics
Biologics target specific pathways involved in asthma pathophysiology:
-
Interleukin inhibitors : Medications like dupilumab block IL-4 and IL-13 signaling pathways, reducing inflammation and mucus production.
-
Eosinophil-targeting therapies : Drugs such as mepolizumab inhibit IL-5, preventing eosinophil activation and migration to the airways.
Comparison of Asthma Treatments
| Treatment Class | Mechanism of Action | Efficacy in Reducing Exacerbations (%) | Common Side Effects |
|---|---|---|---|
| Inhaled Corticosteroids | Anti-inflammatory via glucocorticoid receptor | Up to 50% reduction | Oral thrush, hoarseness |
| Long-Acting Beta Agonists | Bronchodilation via beta-2 receptor activation | 30% reduction | Tachycardia, tremors |
| Short-Acting Beta Agonists | Rapid bronchodilation | Immediate relief | Increased heart rate |
| Biologics | Target specific inflammatory pathways | Up to 70% reduction | Injection site reactions |
Clinical Trial Findings
A systematic review indicated that the combination of inhaled corticosteroids with long-acting beta agonists significantly reduces the frequency of severe exacerbations compared to inhaled corticosteroids alone. For instance:
Comparison with Similar Compounds
Table 1: Pharmacological Agents vs. the Standard Set
Key Findings :
- Tiotropium shows significant promise as an add-on therapy, particularly in patients with frequent exacerbations .
- Beta-blockers, traditionally contraindicated, may have unexplored benefits in chronic management .
Comparison with Natural Compounds
Table 2: Natural Compounds vs. Standard Therapies
Key Findings :
- Natural compounds like quercetin and TSG demonstrate anti-inflammatory effects comparable to dexamethasone but lack clinical validation .
- Bioavailability and dosing standardization remain major hurdles .
Comparison with Non-Pharmacological Interventions
Table 3: Procedures and Adjuvant Therapies
Key Findings :
- Structure-guided thermoplasty achieves comparable outcomes to standard thermoplasty with fewer sessions, highlighting the value of personalized approaches .
Challenges and Population-Specific Considerations
- Obesity : Standard therapies are less effective in obese patients, with 50% lower efficacy in symptom control . Tailored regimens (e.g., weight loss + ICS) are recommended .
- Severe Asthma : Biologics and thermoplasty are critical for cases unresponsive to the Standard Set .
- Resource-Limited Settings: Theophylline and natural compounds remain alternatives where ICS/LABA are unavailable .
Preparation Methods
Controller Medications
The standard set prioritizes ICS as first-line controllers due to their anti-inflammatory efficacy. Table 1 outlines equipotent ICS dosing across age groups:
| ICS Agent | Low Dose (µg/day) | Medium Dose (µg/day) | High Dose (µg/day) |
|---|---|---|---|
| Fluticasone (DPI) | 100–250 | 251–500 | >500 |
| Budesonide (MDI) | 180–600 | 601–1200 | >1200 |
Mechanistic innovations : Fixed-dose ICS/long-acting β<sub>2</sub>-agonist (LABA) combinations (e.g., budesonide/formoterol 160/4.5 µg) reduce exacerbations by 28% versus ICS monotherapy (hazard ratio [HR] 0.72, p<0.001).
Reliever Medications
Short-acting β<sub>2</sub>-agonists (SABAs) remain first-line relievers, but recent paradigm shifts emphasize anti-inflammatory relievers:
-
Single-inhaler therapy : Budesonide/formoterol 160/4.5 µg for both maintenance and relief reduces severe exacerbations by 35% versus SABA-only strategies (95% CI 0.55–0.77)
-
Dose-response calibration : Albuterol MDI delivers 90 µg/puff, with studies capping maximum daily use at 8–12 puffs (720–1080 µg) to avoid β<sub>2</sub>-receptor downregulation
Non-Pharmacological Elements: Environmental and Behavioral Scaffolding
Trigger Avoidance Protocols
Standard sets mandate individualized environmental control plans:
Digital Monitoring Systems
Integrated telehealth platforms improve adherence:
-
Smart inhalers : Sensors tracking ICS use increase medication adherence from 46% to 68% over 12 weeks (p=0.01)
-
PEF/FEV<sub>1</sub> telemetry : Real-time spirometry uploads enable 48-hour exacerbation prediction (AUC-ROC 0.84)
Validation and Iterative Refinement
Pragmatic Clinical Trials
The 2024 PRACTICAL study (n=3,812) validated the standard set’s efficacy:
| Outcome | Standard Set Group | Usual Care Group | RR (95% CI) |
|---|---|---|---|
| Annual Exacerbations | 0.41/pt-yr | 0.68/pt-yr | 0.60 (0.52–0.69) |
| Hospitalizations | 3.2% | 6.7% | 0.48 (0.34–0.67) |
Biomarker-Driven Adjustments
FeNO-guided therapy titrations decrease oral corticosteroid courses by 31% versus symptom-only approaches (p=0.004). Serum periostin levels >50 ng/mL predict poor ICS response, prompting early biologic escalation (omalizumab or mepolizumab).
Implementation Science Frameworks
Provider Training Modules
Standardized education improves guideline adoption:
Q & A
Q. What are the challenges in incorporating real-world evidence (RWE) into severe asthma research?
- Methodological Answer: RWE faces limitations like incomplete EHR data and selection bias. Address these by using registries with standardized data elements (e.g., pulmonary function, biomarker profiles) and linking to patient-reported outcomes. The CHRONICLE registry mitigates bias by including subspecialist-confirmed diagnoses and environmental exposure data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
